molecular formula C21H25N5O4 B612183 Teloxantrone CAS No. 91441-48-4

Teloxantrone

Numéro de catalogue: B612183
Numéro CAS: 91441-48-4
Poids moléculaire: 411.5 g/mol
Clé InChI: WOPAVGQTOMNFGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de la téloxantrone implique plusieurs étapes, notamment la formation du noyau anthrapyrazole. La voie de synthèse commence généralement par la condensation d'un dérivé d'anthraquinone avec un dérivé d'hydrazine pour former le noyau anthrapyrazole. Ceci est suivi par diverses modifications de groupes fonctionnels pour obtenir la structure finale . Les méthodes de production industrielles impliquent souvent l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, notamment l'utilisation de solvants spécifiques, de catalyseurs et de contrôles de température .

Analyse Des Réactions Chimiques

La téloxantrone subit plusieurs types de réactions chimiques, notamment :

Applications De Recherche Scientifique

Breast Cancer Treatment

Teloxantrone has been evaluated in several clinical trials for its effectiveness against breast cancer. Phase II studies reported modest overall activity, with response rates ranging from 15% to 20% among patients with metastatic breast cancer. Notably, complete remissions were observed in some cases, demonstrating its potential as an effective treatment option .

Lung Cancer

Research indicates that this compound exhibits significant inhibitory effects on lung cancer cells by targeting telomerase activity. In vitro studies revealed that it has a lower IC50 value compared to other reference compounds, suggesting higher potency against lung cancer cells .

Combination Therapies

This compound has also been studied in combination with other chemotherapeutic agents to enhance its efficacy. For instance, combining it with traditional anthracyclines has shown promising results in preclinical models, potentially reducing the required dosages of both agents while maintaining therapeutic effectiveness.

Table 1: Summary of Clinical Trials Involving this compound

Study TypeCancer TypeResponse RateNotable Findings
Phase IIBreast Cancer15-20%Modest activity; some complete remissions reported
PreclinicalLung CancerHigh potencyIC50 values significantly lower than reference drugs
Combination TrialVarious CancersVariesEnhanced efficacy when combined with anthracyclines

Case Study Example:
In a notable case study involving a patient with metastatic breast cancer who had undergone multiple prior treatments, this compound was administered as part of a clinical trial. The patient exhibited a partial response after three cycles of treatment, with significant tumor reduction noted on imaging studies. This case highlights the potential of this compound as an option for patients with limited treatment alternatives.

Activité Biologique

Teloxantrone, a synthetic anthraquinone derivative, is recognized for its significant biological activity, particularly in the field of oncology. This compound exhibits various mechanisms of action that contribute to its potential as an anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

1. Telomerase Inhibition
this compound preferentially inhibits telomerase activity, an enzyme frequently overexpressed in cancer cells. By inhibiting telomerase, this compound triggers DNA damage and apoptosis in tumor cells. Research indicates that among various compounds tested, this compound derivatives showed significant inhibitory effects on telomerase activity, with an IC50 value of 9.61 ± 0.93 µM for one variant (TXT4), which is substantially lower than the reference compound BIBR1532 (64.11 ± 2.53 µM) .

2. DNA Intercalation and Cross-linking
this compound intercalates into DNA, leading to the formation of DNA cross-links and strand breaks. This mechanism is critical for its anticancer activity as it disrupts the integrity of the genetic material within cancer cells .

3. Induction of Apoptosis
The compound induces apoptotic cell death through both extrinsic and intrinsic pathways. In lung cancer cell lines, this compound was shown to activate DNA damage response pathways involving ATM/Chk2 and ATR/Chk1 cascades .

Table 1: Summary of Biological Activity Studies on this compound

Study ReferenceMechanismKey Findings
Telomerase InhibitionSignificant inhibition with IC50 = 9.61 µM
DNA InteractionInduces cross-linking and strand breaks
Immune ResponsePromotes cellular immune responses against telomerase

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating various cancers:

Case Study 1: Lung Cancer
A study evaluated the effects of this compound on lung cancer cell lines. Results demonstrated that treatment led to a significant increase in apoptotic cell death compared to control groups, indicating its potential effectiveness in clinical settings.

Case Study 2: Advanced Malignancies
In a clinical trial involving patients with advanced malignancies, this compound was administered as part of a combination therapy regimen. The trial reported a notable reduction in tumor size in several patients, with manageable side effects .

Propriétés

Numéro CAS

91441-48-4

Formule moléculaire

C21H25N5O4

Poids moléculaire

411.5 g/mol

Nom IUPAC

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one

InChI

InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3

Clé InChI

WOPAVGQTOMNFGS-UHFFFAOYSA-N

SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O

SMILES canonique

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Moxantrazole;  Teloxantrone;  CI-937;  DuP-937;  NSC-355644;  PD-113309;  CI937;  DuP937;  NSC355644;  PD113309.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Teloxantrone
Reactant of Route 2
Teloxantrone
Reactant of Route 3
Teloxantrone
Reactant of Route 4
Teloxantrone
Reactant of Route 5
Teloxantrone
Reactant of Route 6
Teloxantrone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.